4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine
Overview
Description
4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is a chemical compound with the molecular weight of 226.98 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves several key steps. These include the electrophilic introduction of the halogen in the 5-position of 2- or 4-pyrimidinones, the bromodeoxygenation of pyrimidinones or thiopyrimidinones using phosphorus tribromide, and the partial debromination of dibromo-4-(trifluoromethyl)pyrimidines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C5H2BrF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H . The InChI key is AGUIEFSLABIYOT-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the substitution patterns in starting pyrimidin-2 (1 H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 226.98 . The unique physicochemical properties of the fluorine atom contribute to its biological activities .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
One area of application is the synthesis of novel imidazo[1,2-a]pyrimidine compounds through cyclization and subsequent reactions, indicating the versatility of pyrimidine derivatives in synthesizing heterocyclic compounds with potential biological activity (J. Liu, 2013). Similarly, the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines have been explored, demonstrating the compound's utility in producing carboxylic acids with high yields (M. Schlosser, O. Lefebvre, L. Ondi, 2006).
Pharmacological Applications
Pyrimidine derivatives have shown significant pharmacological applications. For example, novel pyrazolo[3,4-d]pyrimidines have been evaluated for activity against the Bcr-Abl T315I mutant, highlighting the therapeutic potential of these compounds in cancer treatment (M. Radi et al., 2013). Additionally, pyrimidine-incorporated Schiff bases of isoniazid were synthesized and evaluated for antimicrobial and antituberculosis activity, indicating their importance in developing new antimicrobial agents (Hetal I. Soni, N. Patel, 2017).
Materials Science and Nonlinear Optics
Pyrimidine derivatives have been explored for their structural parameters and potential applications in nonlinear optics (NLO). A study on thiopyrimidine derivatives provided insights into their electronic properties and NLO exploration, suggesting their suitability for optoelectronic applications (A. Hussain et al., 2020).
Antifungal and Anticancer Activities
Research on pyrimidine derivatives containing an amide moiety revealed significant antifungal activity against various pathogens, with some compounds exhibiting higher efficacy than standard treatments. This suggests their potential as novel antifungal agents (Wenneng Wu et al., 2021). Moreover, novel bis(trifluoromethyl)phenyl-triazole-pyridine hybrid analogues synthesized through the click chemistry approach showed potential as anticancer and anti-5-lipoxygenase agents, further highlighting the therapeutic applications of pyrimidine derivatives (A. Jha, T. Atchuta Ramarao, 2017).
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives have been widely studied for their potential biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , a type of reaction that involves the formation of carbon-carbon bonds. This reaction is facilitated by a palladium catalyst and involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
It’s known that pyrimidine derivatives can interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It’s worth noting that the trifluoromethyl group is often incorporated into drug molecules to improve their pharmacokinetic properties .
Result of Action
It’s known that pyrimidine derivatives can exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Action Environment
It’s known that the trifluoromethyl group can enhance the stability and lipophilicity of drug molecules, which can influence their interaction with biological systems .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By inhibiting key kinases in this pathway, this compound can alter the expression of genes involved in these processes, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and trifluoromethyl groups contribute to its high affinity for certain enzyme active sites, allowing it to act as a potent inhibitor. This inhibition can result in the downregulation of enzyme activity, leading to alterations in cellular signaling and metabolic pathways. Additionally, this compound has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged alterations in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as the inhibition of tumor growth and reduction of inflammation. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, it can alter metabolite levels by modulating the activity of enzymes involved in amino acid and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules. Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, thereby influencing its biochemical and cellular effects .
Properties
IUPAC Name |
4-bromo-6-[3-(trifluoromethyl)phenyl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2/c12-10-5-9(16-6-17-10)7-2-1-3-8(4-7)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNGTWFOGPSPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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